molecular formula C9H7N3O5 B13747836 4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- CAS No. 22997-01-9

4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)-

Cat. No.: B13747836
CAS No.: 22997-01-9
M. Wt: 237.17 g/mol
InChI Key: OQSNAWISKJQTCH-UHFFFAOYSA-N
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Description

4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- is a heterocyclic compound that features an isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrofuran derivative with a suitable isoxazole precursor under acidic or basic conditions. For example, the reaction of 5-nitro-2-furaldehyde with hydroxylamine hydrochloride in methanolic conditions can yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods focus on eco-friendly and sustainable approaches, utilizing readily available reagents and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(2-furyl)-4-nitrothiazole
  • 5-(Methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid
  • 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

4-Isoxazolecarboxamide, 3-methyl-5-(5-nitro-2-furyl)- stands out due to its unique combination of a nitrofuran and isoxazole moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

22997-01-9

Molecular Formula

C9H7N3O5

Molecular Weight

237.17 g/mol

IUPAC Name

3-methyl-5-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C9H7N3O5/c1-4-7(9(10)13)8(17-11-4)5-2-3-6(16-5)12(14)15/h2-3H,1H3,(H2,10,13)

InChI Key

OQSNAWISKJQTCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)N)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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